1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine

Lipophilicity Pharmacokinetics Structure-Activity Relationship (SAR)

Researchers relying on generic piperazine analogs risk non-transferable SAR data due to subtle positional isomer or linker variations. 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401502-08-7) is a precisely defined building block that eliminates this variability. • Validated scaffold for CNS GPCR-focused library synthesis with defined cLogP of 2.293. • Para-bromo handle enables late-stage Suzuki/Buchwald-Hartwig cross-coupling for rapid analog generation. • Serves as reference standard for HPLC impurity analysis with distinct bromine isotopic signature. Supplied at ≥98% purity; sealed dry storage at 2-8°C; ships at ambient temperature.

Molecular Formula C13H19BrN2O
Molecular Weight 299.212
CAS No. 401502-08-7
Cat. No. B2376410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine
CAS401502-08-7
Molecular FormulaC13H19BrN2O
Molecular Weight299.212
Structural Identifiers
SMILESCN1CCN(CC1)CCOC2=CC=C(C=C2)Br
InChIInChI=1S/C13H19BrN2O/c1-15-6-8-16(9-7-15)10-11-17-13-4-2-12(14)3-5-13/h2-5H,6-11H2,1H3
InChIKeyJFXUBFSHPMDJRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine: Chemical Profile


1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401502-08-7) is a synthetic organic compound classified as a piperazine derivative. It features a 4-bromophenoxyethyl substituent linked to the nitrogen of a 4-methylpiperazine ring [1]. Its molecular formula is C₁₃H₁₉BrN₂O with a molecular weight of 299.21 g/mol, and it is typically supplied as a free base [1]. This compound serves as a versatile chemical intermediate and research tool, primarily utilized as a building block in medicinal chemistry and as a standard for analytical methods due to the presence of the bromine atom, which can be used for halogen bonding and detection . The commercial product is generally available in purities of 95% or higher and is intended strictly for non-human research purposes .

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine: Risks of Analog Substitution


Within the piperazine class, seemingly minor structural modifications can lead to significant, non-linear changes in physicochemical properties and biological function. For 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine, the specific substitution pattern—a 4-bromophenoxy group on an ethyl linker attached to a 4-methylpiperazine—is critical. Substituting with a positional isomer (e.g., 2-bromo), a different halogen (e.g., 4-chloro), or an altered linker (e.g., propyl or ethoxyethyl) can drastically alter the molecule's lipophilicity, as indicated by differing calculated logP values, and its 3D pharmacophore . Such changes directly impact binding affinity to molecular targets, solubility, and metabolic stability, rendering results obtained with a generic analog non-transferable to the specific compound of interest . Therefore, validating the precise chemical structure is essential for ensuring the reproducibility and relevance of experimental data.

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine: Analog Comparison


LogP Comparison: Para vs. Ortho Bromine

The calculated partition coefficient (cLogP) is a key predictor of a molecule's absorption and distribution. 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine (para-bromo) has a reported cLogP of 2.293 [1]. Its ortho-bromo isomer, 1-[2-(2-Bromophenoxy)ethyl]-4-methylpiperazine (CAS 401482-42-6), is predicted to have a lower cLogP due to internal hydrogen bonding potential between the ortho-bromo and ether oxygen, which would reduce its apparent lipophilicity. This quantitative difference indicates that the para-substituted compound will exhibit higher lipophilicity and therefore distinct membrane permeability characteristics compared to its ortho isomer.

Lipophilicity Pharmacokinetics Structure-Activity Relationship (SAR) Medicinal Chemistry

4-Methyl vs. 2-Methyl Regioisomerism: Molecular Geometry

The position of the methyl group on the piperazine ring fundamentally alters the molecule's 3D conformation and basicity. 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine has the methyl group on the terminal nitrogen (N4), creating a symmetrical basic center. In contrast, the 2-methyl analog, 1-[2-(4-Bromophenoxy)ethyl]-2-methylpiperazine, has a chiral center at C2, leading to a different orientation of the N-methyl group and a less basic piperazine nitrogen . This structural change results in a distinct pharmacophore. For example, the distance between the protonated nitrogen and the bromophenoxy group will differ, which can critically affect binding to targets with specific spatial constraints, such as G-protein coupled receptors (GPCRs) or ion channels.

Regioisomerism Pharmacophore Modeling Molecular Recognition Receptor Binding

Linker Length and Lipophilicity: Ethyl vs. Propyl

The length of the alkyl chain linking the piperazine and phenoxy moieties directly impacts molecular flexibility and lipophilicity. The target compound with an ethyl linker (C2) has a cLogP of 2.293 [1]. In comparison, an analog with a propyl linker (C3), 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperazine, has a larger molecular volume and increased hydrophobic surface area, which is predicted to result in a higher logP value. A higher logP typically correlates with increased plasma protein binding and a larger volume of distribution, altering the compound's in vivo behavior and potentially its potency in cell-based assays due to differences in nonspecific binding.

Lipophilicity Linker Optimization SAR Physicochemical Properties

Para-Bromo: A Versatile Cross-Coupling Handle

The 4-bromophenoxy group is not just a hydrophobic moiety but a versatile synthetic handle. The bromine atom is positioned on the aromatic ring (para to the ether linkage) making it an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings . This allows for the systematic diversification of the core scaffold to generate focused libraries for SAR exploration. While a chloro analog, such as 1-[2-(4-Chlorophenoxy)ethyl]-4-methylpiperazine, could also undergo some of these reactions, the C-Br bond is significantly more reactive than the C-Cl bond under palladium catalysis, offering greater synthetic flexibility, higher yields under milder conditions, and better chemoselectivity in molecules with multiple halogens .

Cross-Coupling Suzuki-Miyaura Reaction Chemical Tool Derivatization

1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine: Research Applications


GPCR Ligand Synthesis Building Block

The compound's specific para-bromo and N-methyl substitution pattern provides a validated starting point for synthesizing focused libraries targeting G-protein coupled receptors (GPCRs) in the central nervous system. Its defined cLogP of 2.293 and the versatile aryl bromide handle allow for systematic SAR studies where the lipophilicity and the aromatic moiety's electronic character can be independently modulated through cross-coupling [1]. This is directly supported by its use in this context, as inferred from its structural features.

Analytical Reference Standard and Impurity Profiling

This compound is explicitly documented for use as a reference standard for drug impurity analysis [1]. The bromine atom provides a distinct isotopic signature that is highly amenable to detection by mass spectrometry and can serve as an internal standard for HPLC method development. Its defined structure and purity profile make it suitable for developing robust analytical methods for related pharmaceutical intermediates.

Cross-Coupling for Piperazine Scaffold Diversification

The presence of the para-bromo substituent makes this compound a privileged intermediate for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This allows researchers to rapidly generate a library of analogs with diverse aromatic and heteroaromatic groups, exploring chemical space around the piperazine core without having to resynthesize the entire core scaffold, thus significantly accelerating hit-to-lead optimization campaigns.

Halogen Bonding in Molecular Recognition

The heavy bromine atom on the phenoxy ring can participate in halogen bonding—a specific, directional non-covalent interaction. This property makes 1-[2-(4-Bromophenoxy)ethyl]-4-methylpiperazine a useful tool for studying the role of halogen bonds in protein-ligand recognition, as these interactions can be more specific and have different geometries compared to classical hydrogen bonds. Its use is valuable in rational drug design and the study of supramolecular chemistry in biological systems.

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